4-氨基苯基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, the enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

科学研究应用

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in:

作用机制

Target of Action

Similar compounds like 4-methylumbelliferyl-2-acetamido-2-deoxy-β-d-glucopyranoside are known to be substrates for β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans.

Mode of Action

It’s suggested that it may serve as a precursor for the synthesis of glycosylated drugs and glycopeptides . This implies that it could interact with its targets by being incorporated into larger molecular structures, thereby modifying their function.

Biochemical Pathways

Given its potential role as a substrate for β-hexosaminidases , it might be involved in the metabolic pathways related to the degradation of glycosaminoglycans.

Result of Action

It’s suggested that it facilitates superior drug administration and heightened therapeutic efficacy . This implies that it could enhance the effectiveness of drugs or therapies that incorporate it.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the selective hydrolysis of β-anomeric GalNAc derivatives using fungal β-N-acetylhexosaminidase from Penicillium oxalicum . The reaction conditions include maintaining an optimal pH and temperature to ensure the enzyme’s activity and stability.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale enzymatic reactions under controlled conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

相似化合物的比较

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Used as a substrate for β-N-acetylglucosaminidase assays.

4-Nitrophenyl-N-acetyl-β-D-glucosaminide: Another substrate for enzymatic assays, particularly in studying glycosidase activity.

Uniqueness

4-Aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its amino group, which allows for specific interactions with enzymes and other biomolecules. This makes it particularly useful in studying protein-glycan interactions and glycan metabolism .

生物活性

4-Aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (commonly referred to as 4-APG) is a synthetic compound that belongs to a class of carbohydrates known as glycosides. This compound has garnered attention due to its potential biological activities, particularly in the context of glycosylation processes and enzyme interactions. This article explores the biological activity of 4-APG, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

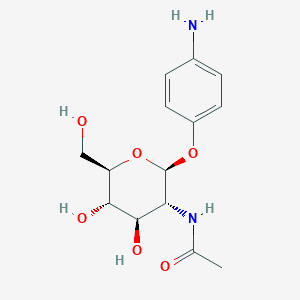

4-APG is characterized by the following chemical formula: C₁₄H₂₀N₂O₆. Its structure includes an aminophenyl group attached to a glucopyranoside moiety, which contributes to its biological functionality. The compound's properties allow it to interact with various biological systems, particularly in glycoprotein synthesis and enzyme inhibition.

The biological activity of 4-APG can be attributed to several mechanisms:

- Enzyme Substrate : 4-APG acts as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This property is utilized in clinical diagnostics to measure glycosidase activity through chromogenic reactions .

- Inhibition of Glycosaminoglycan Synthesis : Research indicates that analogs related to 4-APG can inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs). This inhibition may be mediated by competitive interactions within metabolic pathways essential for GAG synthesis .

- Impact on Cellular Processes : Studies have shown that certain derivatives of 4-APG affect cellular processes such as protein synthesis and cell signaling pathways. For instance, the presence of specific moieties in related compounds can lead to reduced synthesis of proteins while affecting GAG chain lengths .

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies demonstrated that compounds similar to 4-APG significantly reduced the incorporation of radiolabeled glucosamine into GAGs, indicating a potential therapeutic role in conditions characterized by abnormal GAG accumulation . For example, one study reported a reduction to approximately 7% of control levels when treated with a specific analog at a concentration of 1.0 mM.

- Clinical Applications : The identification and quantification of 4-APG and its derivatives have been explored in clinical settings, particularly for diagnosing metabolic disorders like aspartylglycosaminuria. A sensitive method involving gas chromatography-mass spectrometry was developed for detecting these compounds in urine samples .

- Therapeutic Potential : The ability of 4-APG to modulate glycosylation processes suggests potential applications in drug design, particularly for targeting diseases linked to glycoprotein abnormalities and enzyme deficiencies .

Biological Activity Summary Table

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZITXGZJXXMRL-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。